2,3-Dehydro Simvastatin Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dehydro Simvastatin Acid Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₇NaO₅ and its molecular weight is 440.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiparasitic Potential
Simvastatin and its sodium salt form have shown promise in the field of antimicrobial and antiparasitic research. They exhibit significant in vitro activity against various pathogens, including Plasmodium falciparum, a causative agent of malaria. The salts of simvastatin, among other statins, have been evaluated for their inhibitory concentrations against different strains of P. falciparum, demonstrating their potential as candidates for further studies in malaria treatment (Pradines et al., 2007).
Biotechnological and Bioengineering Applications
Simvastatin sodium salt is a key pharmaceutical ingredient in cholesterol-lowering medications like Zocor. Advances in biotechnological methods, particularly in Escherichia coli-based whole-cell biocatalytic platforms, have enabled the synthesis of simvastatin sodium salt starting from precursors such as monacolin J sodium salt. The simvastatin synthase LovD, a crucial component in this process, has been the subject of studies focusing on enhancing its solubility and overall biocatalytic activities, leading to more efficient production methods (Xie et al., 2009).
Drug Delivery and Controlled Release Systems
Innovations in drug delivery systems have leveraged the properties of simvastatin sodium salt. For instance, multi-particulate drug delivery systems utilizing natural polymers and simvastatin potassium have been developed to control elevated cholesterol levels. These systems aim to provide a synergistic effect by combining the cholesterol-lowering properties of simvastatin with other components to enhance drug entrapment efficiency and optimize in vitro release profiles (Baig et al., 2015). Additionally, gas-powered systems and gastroretentive tablets have been designed for controlled release of simvastatin, demonstrating extended retention in the stomach and potential for improved bioavailability (Rao et al., 2016).
Enhancement of Bioavailability
The enhancement of simvastatin's solubility and bioavailability has been a focal point of research. For instance, mechanochemically obtained complexes of simvastatin with polysaccharide arabinogalactan or disodium salt of glycyrrhizin acid have shown improved solubility and oral bioavailability of simvastatin. These complexes exhibit enhanced stability and significantly increased bioavailability, suggesting their potential as novel formulations for hypercholesterolemia treatment (Kong et al., 2017).
Osteoblastic Differentiation and Bone Repair
Simvastatin has been found to exhibit anabolic effects on bone by promoting osteoblastic differentiation. Studies have demonstrated its ability to enhance alkaline phosphatase activity and mineralization in osteoblastic cells, suggesting potential therapeutic applications in metabolic bone diseases such as osteoporosis (Maeda et al., 2001). Moreover, controlled-release formulations of simvastatin in combination with other materials have shown significant stimulation of callus formation, neovascularization, and cell ingrowth in bone repair models, highlighting its role in facilitating bone regeneration (Tai et al., 2013).
Mécanisme D'action
Target of Action
The primary target of 2,3-Dehydro Simvastatin Acid Sodium Salt is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol .
Mode of Action
This compound, like other statins, works by competitively inhibiting HMG-CoA reductase . By blocking this enzyme, the compound disrupts the mevalonate pathway, leading to a reduction in the synthesis of cholesterol .
Biochemical Pathways
The inhibition of HMG-CoA reductase affects the mevalonate pathway, which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the production of these compounds, this compound can help lower lipid levels and reduce the risk of cardiovascular events .
Pharmacokinetics
This results in low systemic exposure of the drug . It’s plausible that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol synthesis. This leads to a decrease in the levels of LDL and VLDL, often referred to as “bad cholesterol”. The reduction of these lipid levels can significantly decrease the risk of developing cardiovascular disease .
Propriétés
IUPAC Name |
sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDOHYZGFYLBS-VCNJSNMZSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.